Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a benzodioxole moiety, an isoxazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxole moiety followed by the construction of the isoxazole ring. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as palladium for cross-coupling reactions and various solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell cycle arrest or apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and isoxazole-containing molecules. Examples are:
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
- Methyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate
Uniqueness
ETHYL 5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE is unique due to its combination of a benzodioxole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NO5 |
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Molecular Weight |
277.27 g/mol |
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-2-17-14(16)11-7-10(20-15-11)5-9-3-4-12-13(6-9)19-8-18-12/h3-4,6,10H,2,5,7-8H2,1H3 |
InChI Key |
RCHDWPSZZNBQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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